molecular formula C9H11F2NO B12041688 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol CAS No. 2021-66-1

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12041688
CAS No.: 2021-66-1
M. Wt: 187.19 g/mol
InChI Key: JYGAKLIZCLELQR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol is a fluorinated ethanolamine derivative characterized by a 3,4-difluorophenyl aromatic ring and a methylamino substituent on the ethanolic chain. The compound’s structure suggests relevance in medicinal chemistry, particularly in neurotransmitter receptor modulation, given the methylamino group’s similarity to adrenergic agents .

Properties

CAS No.

2021-66-1

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11F2NO/c1-12-5-9(13)6-2-3-7(10)8(11)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

JYGAKLIZCLELQR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Antidepressant Research

Recent studies have explored the role of fluorinated compounds in enhancing the efficacy of antidepressants. The incorporation of fluorine can modify the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved therapeutic profiles. For instance, compounds similar to 1-(3,4-difluorophenyl)-2-(methylamino)ethan-1-ol have been investigated for their ability to interact with serotonin receptors, which play a crucial role in mood regulation .

Anticancer Agents

Fluorinated compounds are often investigated for their anticancer properties due to their ability to inhibit tumor growth and metastasis. The presence of the difluorophenyl group in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have indicated that fluorinated analogs can improve drug stability and bioavailability, making them suitable candidates for further development in cancer therapeutics .

Neuropharmacology

The compound has potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Research indicates that structurally similar compounds can influence dopamine and norepinephrine pathways, which are critical in treating conditions such as ADHD and depression .

Synthesis Techniques

The synthesis of 1-(3,4-difluorophenyl)-2-(methylamino)ethan-1-ol can be achieved through various methods including:

  • Biocatalytic Synthesis : Utilizing enzymes to facilitate the formation of this compound can lead to higher specificity and yield .
  • Chemical Synthesis : Traditional organic synthesis methods involving nucleophilic substitution reactions have been employed to produce this compound efficiently.

Case Study 1: Fluorinated Antidepressants

A study published in ACS Omega examined the effects of introducing fluorine into antidepressant structures. The findings suggested that compounds with fluorinated groups exhibited enhanced binding affinity to serotonin transporters compared to their non-fluorinated counterparts. This supports the hypothesis that 1-(3,4-difluorophenyl)-2-(methylamino)ethan-1-ol could serve as a lead compound for developing new antidepressants .

Case Study 2: Anticancer Activity

In another research effort focused on novel anticancer agents, scientists synthesized several fluorinated derivatives and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives showed significant cytotoxic effects, suggesting that the difluorophenyl moiety might be crucial for biological activity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antidepressant ResearchModulation of serotonin receptorsEnhanced binding affinity noted
Anticancer AgentsInhibition of tumor growthSignificant cytotoxic effects observed
NeuropharmacologyInteraction with dopamine and norepinephrine pathwaysPotential for treating ADHD and depression

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Ethanolic Chain

1-(3,4-Difluorophenyl)ethanol
  • Structure: Lacks the methylamino group, featuring only a hydroxyl group on the ethanolic chain.
  • Molecular Formula : C₈H₈F₂O (MW: 158.15) .
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
  • Structure: Chlorine replaces the methylamino group.
  • Molecular Formula : C₈H₇ClF₂O (MW: 192.59) .
  • This compound is a chiral intermediate in synthetic chemistry .
1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol
  • Structure: Dimethoxy groups replace the methylamino group.
  • Molecular Formula : C₁₀H₁₂F₂O₃ (MW: 218.2) .
  • Key Differences: The dimethoxy groups increase steric bulk and reduce nitrogen-mediated interactions, limiting pharmacological utility compared to the methylamino analog.

Aromatic Ring Modifications

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
  • Structure : Features a 2,4-difluorophenyl ring and a triazole substituent.
  • Application : Demonstrates antifungal activity due to the triazole moiety .
  • Key Differences: The triazole group introduces heterocyclic complexity, enhancing biological activity but diverging from the methylamino group’s adrenergic mimicry.
1-(4-Hydroxyphenyl)-2-(methylamino)ethanol
  • Structure : A hydroxylated phenyl ring instead of difluorophenyl.
  • Molecular Formula: C₉H₁₃NO₂ (MW: 167.21) .

Physicochemical and Pharmacological Properties

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Key Substituents
1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol* C₉H₁₁F₂NO ~195.19 Methylamino, 3,4-difluorophenyl
1-(3,4-Difluorophenyl)ethanol C₈H₈F₂O 158.15 Hydroxyl
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol C₈H₇ClF₂O 192.59 Chlorine
1-(4-Hydroxyphenyl)-2-(methylamino)ethanol C₉H₁₃NO₂ 167.21 Hydroxyl, methylamino

*Estimated based on structural analogs.

Pharmacological Implications

  • 3,4-Difluorophenyl Group : Fluorination increases metabolic stability and lipophilicity, favoring CNS penetration .
  • Comparison with Antifungal Analogs: Unlike triazole-containing derivatives (e.g., ), the target compound’s methylamino group may prioritize neuromodulatory over antifungal activity.

Biological Activity

1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol, also known as (2R)-2-(3,4-difluorophenyl)-2-(methylamino)ethan-1-ol, is a compound with potential biological activities that merit detailed examination. Its unique structure and fluorinated phenyl group suggest various interactions within biological systems, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C9H11F2NO
  • Molecular Weight: 187.19 g/mol
  • CAS Number: 1336288-43-7

The compound's biological activity is largely attributed to its interaction with specific receptors and enzymes in the body. The presence of the difluorophenyl group enhances its binding affinity and selectivity, which can lead to significant pharmacological effects.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol exhibit notable antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values: Compounds with similar structures have shown IC50 values ranging from 20 nM to 100 nM against breast cancer cell lines (MDA-MB-231) and other tumor types .

Enzymatic Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • FGFR Inhibition: Some derivatives have shown strong inhibition of fibroblast growth factor receptors (FGFR), with IC50 values reported as low as 4.1 nM in enzymatic assays . This suggests that 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol may also possess similar properties.

Study on Anticancer Activity

In a study examining the effects of fluorinated compounds on cancer cells, it was found that certain derivatives of 1-(3,4-Difluorophenyl)-2-(methylamino)ethan-1-ol induced apoptosis in MDA-MB-231 cells. The study highlighted:

  • Caspase Activation: Enhanced caspase-3 activity was observed, indicating the compound's role in promoting programmed cell death .

Pharmacological Evaluation

Another research effort focused on the pharmacological evaluation of related compounds, revealing that those with a similar structure exhibited:

  • Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells, further supporting their potential as therapeutic agents .

Data Summary

Activity TypeTarget Cell LineIC50 Value (nM)Reference
AntiproliferativeMDA-MB-23120 - 100
FGFR InhibitionVarious< 4.1
Apoptosis InductionMDA-MB-231N/A
Caspase ActivationMDA-MB-231N/A

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